(S,S)-(+)-1,2-Cycloheptanediol
Overview
Description
This would typically include the compound’s systematic name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).Scientific Research Applications
Catalysis and Synthesis : The cis-1,2-cyclohexanediol ligand is utilized to promote the mild and efficient stereo- and regiospecific synthesis of biologically important vinyl sulfides, yielding results between 75-98% (Kabir et al., 2010). This is significant for the synthesis of natural products, particularly those containing cycloheptane subunits, where (4+3) cycloaddition strategies are widely applied (Yin, He, & Chiu, 2018).
Chemical Reactions and Processes : The H-ZSM-5 zeolite has been shown to be a suitable catalyst for the hydrolysis of cyclohexene oxide, enabling an 88.6% yield of 1,2-cyclohexanediol with a 96.2% conversion of cyclohexene oxide under mild conditions (Lei et al., 2016).
Materials Science : Chiral 1,2-cycloalkanediols are used as chiral templates in the cyclocopolymerization of bis(4-vinylbenzoate)s with styrene, enhancing chirality induction efficiency (Kakuchi et al., 2001).
Environmental and Green Chemistry : A method that enables the conversion of cyclohexene to trans-1,2-cyclohexanediol without using organic solvents achieves conversions up to 97.9% (Rosatella, Afonso, & Branco, 2011).
Molecular Recognition : Resorsinol-dodecanal cyclotetramer 1 forms hydrogen-bonded complexes with cyclohexanediols and their open-chain analogues, with a preference for cyclic diols, demonstrating the importance of molecular recognition in chemistry (Kikuchi et al., 1991).
Safety And Hazards
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Future Directions
This involves discussing potential future research directions, such as new synthetic methods, reactions, or applications of the compound.
For a specific compound, these details would be gathered from scientific literature and databases. If you have another compound in mind or need information on a specific aspect of “(S,S)-(+)-1,2-Cycloheptanediol”, feel free to ask!
properties
IUPAC Name |
(1S,2S)-cycloheptane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7(6)9/h6-9H,1-5H2/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYPPXGEIQTVPI-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](CC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-(+)-1,2-Cycloheptanediol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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